2-Hydroxy-2,3-dihydro-1H-inden-1-aminium

Enantiomeric excess Chiral purity Procurement specification

The compound designated as 2-hydroxy-2,3-dihydro-1H-inden-1-aminium (CAS 136030-00-7) is the protonated aminium form of (1R,2S)-(+)-cis-1-amino-2-indanol, a rigid cyclic chiral amino alcohol with the molecular formula C₉H₁₁NO and molecular weight 149.19 g·mol⁻¹. This single enantiomer is a cornerstone chiral building block in medicinal chemistry and asymmetric synthesis, serving both as the key intermediate for the HIV-1 protease inhibitor indinavir (Crixivan®) and as a precursor for oxazaborolidine catalysts and chiral auxiliaries.

Molecular Formula C9H12NO+
Molecular Weight 150.20 g/mol
CAS No. 136030-00-7
Cat. No. B156315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2,3-dihydro-1H-inden-1-aminium
CAS136030-00-7
Molecular FormulaC9H12NO+
Molecular Weight150.20 g/mol
Structural Identifiers
SMILESC1C(C(C2=CC=CC=C21)[NH3+])O
InChIInChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/p+1/t8-,9+/m0/s1
InChIKeyLOPKSXMQWBYUOI-DTWKUNHWSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

2-Hydroxy-2,3-dihydro-1H-inden-1-aminium (CAS 136030-00-7): Chiral Aminoindanol Procurement Guide


The compound designated as 2-hydroxy-2,3-dihydro-1H-inden-1-aminium (CAS 136030-00-7) is the protonated aminium form of (1R,2S)-(+)-cis-1-amino-2-indanol, a rigid cyclic chiral amino alcohol with the molecular formula C₉H₁₁NO and molecular weight 149.19 g·mol⁻¹ . This single enantiomer is a cornerstone chiral building block in medicinal chemistry and asymmetric synthesis, serving both as the key intermediate for the HIV-1 protease inhibitor indinavir (Crixivan®) and as a precursor for oxazaborolidine catalysts and chiral auxiliaries [1]. Its cis-fused indane skeleton enforces a fixed spatial relationship between the 1-amino and 2-hydroxyl groups, a structural feature that directly dictates its performance in enantioselective transformations.

Why Racemic or Alternate Enantiomer Substitution Fails for 2-Hydroxy-2,3-dihydro-1H-inden-1-aminium (CAS 136030-00-7)


The (1R,2S)-(+)-cis configuration is not interchangeable with its (1S,2R)-(−) antipode (CAS 126456-43-7) or with the trans diastereomer. In enantioselective catalysis, the two enantiomers produce opposite asymmetric induction and can differ dramatically in enantiomeric excess (ee) outcome; for example, as chiral modifiers in Pt-catalyzed hydrogenation of ethyl pyruvate, (1R,2S)-(+)-cis-1-amino-2-indanol yields 5% ee versus 30% ee for the (1S,2R)-(−) enantiomer under identical conditions [1]. Moreover, the cis diastereomer uniquely possesses an intramolecular N–H···O hydrogen bond that is structurally absent in the trans form, leading to distinct conformational populations and intermolecular recognition patterns [2]. Procurement of racemic cis-1-amino-2-indanol (0% ee) introduces an unwanted enantiomer that must be separated, adding cost and reducing atom economy in downstream syntheses where only one antipode is the active intermediate.

Quantitative Differentiation Evidence for 2-Hydroxy-2,3-dihydro-1H-inden-1-aminium (CAS 136030-00-7)


Commercial Enantiomeric Purity: >99% ee vs. Racemic or Antipode Material

Commercially available (1R,2S)-(+)-cis-1-amino-2-indanol (CAS 136030-00-7) is supplied with an enantiomeric excess of ≥99% (GLC) as verified by the Sigma-Aldrich certificate of analysis , and ≥98.0% ee (LC) per TCI specifications . In contrast, racemic cis-1-amino-2-indanol has an ee of 0%, while the (1S,2R)-(−) antipode (CAS 126456-43-7) is a distinctly different chemical entity with opposite optical rotation. Selection of the correct enantiomer at the point of procurement eliminates the need for subsequent chiral resolution, which typically requires stoichiometric resolving agents and incurs yield losses (e.g., industrial resolution of racemic cis-1-amino-2-indanol with (S)-2-phenylpropionic acid gives the desired enantiomer in only 35% yield with 99% de) [1].

Enantiomeric excess Chiral purity Procurement specification

Oxazaborolidine Catalyst Loading: 1 mol% vs. 20–50 mol% for Prolinol-Based Catalyst

The oxazaborolidine catalyst derived from (1R,2S)-cis-1-amino-2-indanol achieves enantioselective desymmetrization of a meso-imide with enantiomeric excesses of 80–91% at a catalyst loading of only 1 mol% [1]. The prolinol-derived oxazaborolidine catalyst (α,α-diphenylprolinol complex 1) requires 20–50 mol% loading—a 20- to 50-fold excess—to deliver comparable enantioselectivities (average ee 84%) in the same transformation [1]. This dramatic difference in catalyst efficiency is attributed to the rigid cis-indane scaffold of the aminoindanol-derived catalyst, which pre-organizes the transition state geometry more effectively than the flexible prolinol system.

Asymmetric catalysis Oxazaborolidine Catalyst loading

Asymmetric Sulfoxidation: >99% ee and >90% Yield with Titanate/Aminoindanol System

A titanate complex employing (+)-(1R,2S)-cis-1-amino-2-indanol as the chiral ligand catalyzes the asymmetric oxidation of a prochiral sulfide (TU-501) to (S)-tenatoprazole (TU-199) with an enantiomeric excess of >99%, chemoselectivity of >90%, and chemical yield of >90% at 0–20 °C in a polar aprotic solvent [1]. This performance was validated from 100 mg to multi-kilogram scale, demonstrating robustness across orders of magnitude. While direct head-to-head data against other chiral ligands in this specific reaction are limited in the open literature, the combination of >99% ee, >90% yield, and >90% chemoselectivity in a single operation represents a top-tier outcome for catalytic asymmetric sulfoxidation.

Asymmetric oxidation Proton pump inhibitor Enantioselective synthesis

Intramolecular Hydrogen Bond: cis vs. trans Diastereomer Conformational Differentiation

Spectroscopic and computational studies demonstrate that cis-1-amino-2-indanol possesses a weak intramolecular N–H···O hydrogen bond that is entirely absent in the trans diastereomer [1]. Under supersonic jet conditions, cis-AI populates two distinct ring-puckering conformers, whereas trans-AI exhibits only a single conformer. Photoelectron circular dichroism (PECD) spectra are sensitive to this structural difference: the two conformers of cis-AI display identical sign but different magnitude PECD values, while trans-AI shows a qualitatively different chiroptical response [1]. This intramolecular hydrogen bond persists in solution and influences the compound's behavior as a chiral ligand, modulating the stereochemical environment around a coordinated metal center.

Intramolecular hydrogen bonding Conformational analysis Diastereomer differentiation

Chiral Resolution Agent Performance: >99% Purity of (S)-Benoxaprofen

(1R,2S)-(+)-cis-1-Amino-2-indanol has been demonstrated as an efficient, recoverable, and cost-effective resolving agent for racemic benoxaprofen, yielding (S)-benoxaprofen with >99% enantiomeric purity and containing less than 1% of the undesired (R)-enantiomer [1]. The authors describe this methodology as an improved process over previously reported resolution procedures. In a related study on chiral resolution via diastereomeric salt formation, the (1R,2S)-(SR) enantiomer of cis-1-amino-2-indanol was shown to selectively crystallize with (S)-naproxen under conditions where the antipode (RS) salt formation is kinetically disfavored and undergoes irreversible phase transitions, demonstrating enantioselective recognition rooted in the rigid cis-indane scaffold [2].

Chiral resolution NSAID Diastereomeric salt formation

High-Value Application Scenarios for 2-Hydroxy-2,3-dihydro-1H-inden-1-aminium (CAS 136030-00-7)


Enantioselective Synthesis of HIV-1 Protease Inhibitor Intermediates

As the direct chiral precursor to the indinavir (Crixivan®) pharmacophore, (1R,2S)-(+)-cis-1-amino-2-indanol is indispensable for constructing the hydroxyethylene isostere core of this HIV-1 protease inhibitor [1]. Procurement of the enantiopure material at ≥99% ee eliminates the need for a low-yielding industrial resolution step (35% yield for racemate resolution), directly feeding into the epoxide formation and subsequent coupling reactions that define the indinavir synthetic route [2]. Any substitution with the racemate or antipode introduces stereochemical mismatch that would propagate into the final API, compromising biological activity and regulatory compliance.

Low-Loading Oxazaborolidine Catalysts for Asymmetric Ketone Reduction

Researchers and process chemists synthesizing enantiopure secondary alcohols via borane reduction of prochiral ketones should select (1R,2S)-(+)-cis-1-amino-2-indanol as the catalyst precursor because its derived oxazaborolidine operates at 1 mol% loading with 80–91% ee, compared to 20–50 mol% required for the prolinol-based alternative [1]. This 20- to 50-fold reduction in catalyst usage significantly lowers the cost of asymmetric reduction at scale and simplifies product purification by minimizing catalyst-derived impurities.

Industrial Asymmetric Sulfoxidation for Chiral Sulfoxide APIs

For the manufacture of enantiopure proton pump inhibitors (PPIs) such as (S)-tenatoprazole, the titanate/(1R,2S)-cis-1-amino-2-indanol catalytic system delivers >99% ee, >90% yield, and >90% chemoselectivity, with demonstrated scalability from 100 mg to multi-kilogram batches [1]. This single-step asymmetric oxidation outperforms classical resolution approaches that inherently discard 50% of material, making it the economically rational choice for chiral sulfoxide API production.

Chiral Resolution of Racemic Carboxylic Acid Pharmaceuticals

(1R,2S)-(+)-cis-1-Amino-2-indanol serves as a recoverable, efficient resolving agent for racemic arylpropionic acid NSAIDs and related chiral carboxylic acids. The demonstrated resolution of racemic benoxaprofen to >99% enantiomeric purity, with the resolving agent recoverable from both the salt and mother liquor, positions this compound as a practical alternative to enzymatic kinetic resolution for pharmaceutical intermediate purification [1]. The rigid cis-indane scaffold underpins the enantioselective recognition that drives diastereomeric salt crystallization, a property not replicated by flexible amino alcohol resolving agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-2,3-dihydro-1H-inden-1-aminium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.